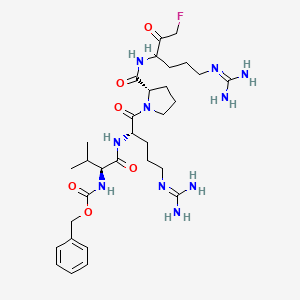

Val-Arg-Pro-DL-Arg-Fluoromethylketone

Description

BenchChem offers high-quality Val-Arg-Pro-DL-Arg-Fluoromethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Val-Arg-Pro-DL-Arg-Fluoromethylketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H49FN10O6 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |

InChI Key |

DYQKGOBRZWMAHV-YTJMMMLMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Val-Arg-Pro-DL-Arg-Fluoromethylketone (VRPR-FMK) Mechanism & Application

Executive Summary

Val-Arg-Pro-DL-Arg-Fluoromethylketone (VRPR-FMK) is a cell-permeable, irreversible peptide inhibitor targeting the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1] It serves as a critical tool compound in immunology and oncology research, specifically for dissecting the canonical NF-κB signaling pathway in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

This guide details the molecular mechanism of VRPR-FMK, its specific interaction with the MALT1 catalytic dyad, and validated protocols for assessing MALT1 protease activity.

Chemical Architecture & Mechanism of Binding

Structural Composition

VRPR-FMK is a synthetic tetrapeptide derivative designed to mimic the optimal substrate specificity of MALT1. Its structure is bipartite:

-

Recognition Motif (VRPR): The tetrapeptide sequence Val-Arg-Pro-Arg (VRPR) is derived from the optimal substrate of the metacaspase AtmC9. Crucially, the P1 Arginine residue dictates specificity for MALT1, which cleaves C-terminal to arginine residues (paracaspase activity), distinguishing it from caspases that require aspartate at P1.

-

Reactive Warhead (FMK): The Fluoromethylketone group acts as an electrophilic trap. Unlike reversible aldehyde inhibitors, the FMK group forms a stable, irreversible covalent thioether bond with the active site cysteine.

Mechanism of Action (MoA)

The inhibition follows a two-step kinetic mechanism:

-

Non-covalent Association: The VRPR peptide moiety occupies the substrate-binding groove of MALT1. The P1 Arginine inserts into the S1 pocket, stabilized by ionic interactions with acidic residues (e.g., Asp365, Asp462).

-

Covalent Modification: The nucleophilic thiol (-SH) group of the catalytic Cysteine 464 (Human MALT1 numbering) attacks the carbonyl carbon of the FMK warhead. The fluoride ion acts as a leaving group, resulting in an irreversible thioether linkage.

Key Insight: This irreversible binding effectively "suicide inhibits" the enzyme, permanently disabling its ability to cleave physiological substrates like BCL10 , RelB , and A20 .

MALT1 Paracaspase Physiology

To understand the impact of VRPR-FMK, one must contextualize MALT1's role in the CBM Complex (CARD11-BCL10-MALT1). Upon T-cell or B-cell receptor (TCR/BCR) stimulation, MALT1 is recruited to the CBM complex.[2]

-

Scaffold Function: Recruits TRAF6 to activate the IKK complex.

-

Protease Function: Cleaves negative regulators (e.g., A20, RelB) and positive regulators (BCL10) to fine-tune and sustain NF-κB signaling.[3]

Diagram 1: MALT1 Signaling Pathway & Inhibition Node

Caption: The CBM complex activates MALT1, which cleaves substrates to sustain NF-κB.[3] VRPR-FMK irreversibly blocks this proteolytic step.[4][5]

Experimental Protocols

In Vitro Fluorogenic Protease Assay

This assay quantifies MALT1 activity using a synthetic substrate (e.g., Ac-LRSR-AMC) that fluoresces upon cleavage.

Materials:

-

Recombinant Human MALT1 (catalytic domain).[6]

-

Substrate: Ac-Leu-Arg-Ser-Arg-AMC (Ac-LRSR-AMC).

-

Inhibitor: Z-VRPR-FMK (dissolved in DMSO).[4]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Kosmotrope required for dimerization).

Protocol:

-

Preparation: Dilute MALT1 enzyme to 2x concentration in Assay Buffer.

-

Inhibitor Incubation: Add Z-VRPR-FMK to the enzyme solution.

-

Expert Note: Pre-incubate for 30 minutes at 30°C . Since FMK is a slow-binding irreversible inhibitor, co-addition without pre-incubation will underestimate potency.

-

-

Substrate Addition: Add Ac-LRSR-AMC (Final conc: 10-50 µM) to start the reaction.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate the slope (RFU/min) of the linear portion.

Cellular Target Engagement (Western Blot)

Validates inhibition in live cells by monitoring the cleavage of the physiological substrate RelB or BCL10 .

Protocol:

-

Cell Culture: Use ABC-DLBCL cells (e.g., OCI-Ly3) or PMA/Ionomycin-stimulated Jurkat cells.

-

Treatment: Treat cells with Z-VRPR-FMK (typically 25–50 µM ) for 1 hour prior to stimulation.

-

Expert Note: High concentrations are required due to the poor cell permeability of the charged arginine residues.

-

-

Stimulation: Stimulate with PMA (20 ng/mL) + Ionomycin (1 µM) for 30-60 minutes.

-

Lysis & Blotting: Lyse cells in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).

-

Detection: Blot for RelB . Look for the disappearance of the cleavage fragment (approx. 37 kDa) compared to vehicle control.

Diagram 2: Experimental Workflow

Caption: Workflow for validating MALT1 inhibition in a cellular context.

Comparative Pharmacology & Data Summary

VRPR-FMK is primarily a tool compound rather than a clinical candidate due to its pharmacological properties.

| Feature | Z-VRPR-FMK | MI-2 (Small Molecule) | Clinical Significance |

| Type | Peptidomimetic (Irreversible) | Small Molecule (Irreversible) | VRPR is proof-of-concept; MI-2 is a lead.[7] |

| Binding Site | Active Site (Substrate Mimic) | Active Site | Both target the catalytic pocket. |

| Potency (IC50) | ~10-100 nM (Biochemical) | ~5 µM (Biochemical) | VRPR is potent in vitro but weak in cells. |

| Cell Permeability | Low (Charged Arginines) | High | VRPR requires high doses (50 µM) in cells. |

| Selectivity | Moderate (May hit other proteases) | High | FMK can be promiscuous at high conc. |

Limitations

-

Permeability: The two arginine residues carry a positive charge at physiological pH, hindering membrane traversal.

-

Off-Target Effects: Fluoromethylketones can potentially alkylate other cysteine proteases (e.g., cathepsins) if used at excessive concentrations (>100 µM).

-

Stability: Peptide bonds are susceptible to degradation by serum proteases.

References

-

Hachmann, J., & Salvesen, G. S. (2016). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 73, 459–473. Link

-

Yu, J. W., et al. (2011). Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region. Proceedings of the National Academy of Sciences, 108(52), 21004–21009. Link

-

Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[7] Cancer Cell, 22(6), 812–824. Link

-

Eitelhuber, A. C., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.[8] Journal of Clinical Investigation, 128(10), 4397–4412. Link

Sources

- 1. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 5. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Targeting Lymphomas Through MALT1 Inhibition | Oncotarget [oncotarget.com]

- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VRPR-FMK: A Technical Guide to the Irreversible MALT1 Paracaspase Inhibitor

This guide provides an in-depth technical overview of Z-VRPR-FMK, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. It is intended for researchers, scientists, and drug development professionals who are investigating MALT1-driven signaling pathways and their implications in disease.

The Central Role of MALT1 in Cellular Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that plays a dual role as both a scaffold protein and a cysteine protease.[1][2][3] Its activity is essential for the activation of the transcription factor NF-κB in response to signals from a variety of receptors, including antigen receptors on lymphocytes and G protein-coupled receptors.[4][5]

MALT1 is a key component of the CARD-BCL10-MALT1 (CBM) complex.[5][6] Upon receptor stimulation, this complex assembles and MALT1's scaffold function facilitates the recruitment of downstream signaling molecules, leading to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene expression.[4]

Beyond its scaffolding role, the proteolytic activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling.[4] MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 and RelB.[2][4][7] This cleavage prevents the termination of the NF-κB response, leading to prolonged activation. Dysregulation of MALT1 activity has been implicated in various diseases, particularly in certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), where chronic MALT1 activity drives cancer cell survival and proliferation.[1][8][9]

Z-VRPR-FMK: Mechanism of Irreversible Inhibition

Z-VRPR-FMK is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible inhibitor of MALT1's proteolytic activity.[10][11][12][13] Its design is based on the optimal cleavage sequence of MALT1 substrates, with a fluoromethyl ketone (FMK) warhead that covalently modifies the active site cysteine residue of the MALT1 paracaspase domain.[14] This irreversible binding permanently inactivates the enzyme.

The chemical structure of Z-VRPR-FMK is {Cbz}-Val-Arg-Pro-Arg-{FMK}.[10] By specifically targeting the proteolytic function of MALT1, Z-VRPR-FMK prevents the cleavage of MALT1 substrates like A20 and RelB.[7][15] This leads to the suppression of constitutive NF-κB activation in MALT1-dependent cancer cells, ultimately inhibiting their growth and survival.[10][15]

MALT1 Signaling Pathway and Z-VRPR-FMK Inhibition

Caption: MALT1 signaling pathway and the point of inhibition by Z-VRPR-FMK.

Applications in Research and Drug Development

Z-VRPR-FMK serves as a critical tool for elucidating the biological functions of MALT1 protease activity in various cellular contexts. Its primary applications include:

-

Cancer Biology: Investigating the dependency of lymphoma cell lines, particularly ABC-DLBCL, on MALT1 activity for survival and proliferation.[8][10][15]

-

Immunology: Studying the role of MALT1 in lymphocyte activation, differentiation, and immune responses.[4]

-

Drug Discovery: Serving as a reference compound for the development of novel MALT1 inhibitors with improved pharmacological properties.[6][14]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| GI50 | OCI-Ly3 | 8.22 µM | [10] |

| IC50 (MALT1-GloSensor) | Raji | ~10 µM | [14] |

| Ki (in vitro) | Recombinant MALT1 | 0.14 µM | [16] |

Experimental Protocols

The following protocols provide a framework for utilizing Z-VRPR-FMK in key cellular assays. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol assesses the effect of Z-VRPR-FMK on the proliferation and viability of cancer cell lines.

Workflow Diagram:

Caption: Workflow for assessing cell viability upon Z-VRPR-FMK treatment.

Step-by-Step Methodology:

-

Cell Seeding: Seed lymphoma cells (e.g., OCI-Ly3, HBL-1) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Inhibitor Preparation: Prepare a 2X stock of Z-VRPR-FMK and its serial dilutions in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

-

Treatment: Add 100 µL of the 2X inhibitor dilutions or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the GI50 value.

Western Blot Analysis of MALT1 Substrate Cleavage

This protocol is designed to visualize the inhibition of MALT1's proteolytic activity by examining the cleavage of its substrates.

Step-by-Step Methodology:

-

Cell Treatment: Treat lymphoma cells (e.g., OCI-Ly3) with Z-VRPR-FMK (e.g., 50 µM) or vehicle control for 24 hours.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved-RelB, A20, or other MALT1 substrates overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate in Z-VRPR-FMK-treated cells indicates inhibition of MALT1 activity.

NF-κB Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization of NF-κB localization and its inhibition by Z-VRPR-FMK.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Z-VRPR-FMK (e.g., 50 µM) for 24 hours.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against an NF-κB subunit (e.g., p65/RelA) for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated MALT1-active cells, p65 will be predominantly in the nucleus. Z-VRPR-FMK treatment is expected to result in cytoplasmic retention of p65.

Considerations and Limitations

-

Cell Permeability: While described as cell-permeable, the high concentrations of Z-VRPR-FMK often required for cellular effects suggest that its permeability may be limited.[14]

-

Off-Target Effects: As with any pharmacological inhibitor, the potential for off-target effects should be considered. It is advisable to include appropriate controls and complementary approaches, such as genetic knockdown of MALT1, to validate findings. While specific off-target effects of Z-VRPR-FMK are not extensively documented in the provided search results, the FMK moiety is known to have the potential to react with other cysteine proteases.

-

In Vivo Use: The peptidic nature and potential for poor pharmacokinetic properties may limit the in vivo applicability of Z-VRPR-FMK.[17] More recently developed small molecule inhibitors may be more suitable for in vivo studies.

Conclusion

Z-VRPR-FMK is an invaluable tool for probing the function of MALT1 paracaspase activity in a laboratory setting. Its ability to irreversibly inhibit MALT1 provides a clear and potent method for studying the downstream consequences of this inhibition on NF-κB signaling and cellular phenotypes. By understanding its mechanism of action and employing rigorous experimental design, researchers can effectively leverage Z-VRPR-FMK to advance our understanding of MALT1-driven pathologies and explore novel therapeutic strategies.

References

-

Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

-

Jaworski, M., & Thome, M. (2015). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 73(3), 591-603. [Link]

-

Staňková, E., et al. (2022). The Paracaspase MALT1 in Cancer. International Journal of Molecular Sciences, 23(3), 1636. [Link]

-

Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812–824. [Link]

-

Patsnap Synapse. (2024). What are MALT1 inhibitors and how do they work?. [Link]

-

Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

-

Hamp, M., et al. (2025). An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents, 35(6), 639-656. [Link]

-

Nagel, D., et al. (2013). Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. Clinical Cancer Research, 19(24), 6662-6668. [Link]

-

Demeyer, A., et al. (2022). Combining precision oncology and immunotherapy by targeting the MALT1 protease. Journal for ImmunoTherapy of Cancer, 10(10), e005398. [Link]

-

Hailfinger, S., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601. [Link]

-

Krappmann, D., & Gewies, A. (2023). Function and targeting of MALT1 paracaspase in cancer. Cancer Treatment Reviews, 116, 102568. [Link]

-

Staňková, E., et al. (2022). The Paracaspase MALT1 in Cancer. National Institutes of Health, [Link]

-

ResearchGate. (n.d.). Regulation of the NF-κB signaling pathway by MALT1 and BIRC3-MALT1. [Link]

-

Hamp, M., et al. (2025). An updated patent review of MALT1 inhibitors (2021-present). PubMed, [Link]

-

Patsnap Synapse. (2025). MALT1 inhibitors (CD3) - Drug Targets, Indications, Patents. [Link]

-

Wikipedia. (n.d.). MALT1. [Link]

-

Ferch, U., & Kloo, B. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond?. Clinical Cancer Research, 17(21), 6623-6631. [Link]

-

Staal, J., et al. (2021). MALT1 substrate cleavage: what is it good for?. Frontiers in Immunology, 12, 642232. [Link]

-

Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

-

Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 109(2), 502-515. [Link]

-

Scott, J. S., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1365. [Link]

-

Juilland, M., & Thome, M. (2009). Malt1 and cIAP2-Malt1 as effectors of NF-κB activation: Kissing cousins or distant relatives?. FEBS Letters, 583(13), 2099-2106. [Link]

-

Jaworski, M., & Thome, M. (2015). The Paracaspase MALT1. National Institutes of Health, [Link]

-

de Groot, M., & Staudt, L. M. (2023). What's brewing for MALT1 in lymphoma?. Blood, 142(23), 1935-1937. [Link]

-

ResearchGate. (2025). An updated patent review of MALT1 inhibitors (2021-present). [Link]

-

ACS Publications. (2024). Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. Journal of Medicinal Chemistry, 67(5), 3915-3936. [Link]

-

CentAUR. (n.d.). Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. [Link]

-

PubMed. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. [Link]

-

Semantic Scholar. (n.d.). Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 7. pnas.org [pnas.org]

- 8. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Z-VRPR-FMK | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Z-VRPR-FMK (TFA) | TargetMol [targetmol.com]

- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide-based covalent inhibitors of MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

role of Z-VRPR-FMK in NF-kappaB signaling pathway

Role, Mechanism, and Experimental Application

Executive Summary

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a potent, cell-permeable, irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) . It is a critical chemical probe used to dissect the non-canonical proteolytic functions of MALT1 within the CBM (CARD11-BCL10-MALT1) signalosome .

While MALT1 serves a dual function as both a scaffold protein and a protease (paracaspase), Z-VRPR-FMK specifically targets the protease activity without disrupting the scaffolding capability. This distinction is vital for researchers studying Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) , where chronic BCR signaling creates a dependency on MALT1 proteolytic activity to sustain NF-κB activation.

Part 1: Mechanistic Deep Dive

The CBM Complex and NF-κB Activation

In lymphocytes (B-cells and T-cells), antigen receptor ligation (BCR/TCR) triggers a phosphorylation cascade involving BTK and PKCβ/θ, culminating in the assembly of the CBM complex :

-

CARD11 (CARMA1): The oligomerization scaffold.

-

BCL10: The adaptor bridging CARD11 and MALT1.

-

MALT1: The effector enzyme.

MALT1: Scaffold vs. Protease

MALT1 operates through two distinct mechanisms to activate NF-κB:[1]

-

Scaffolding (Z-VRPR-FMK Resistant): MALT1 recruits TRAF6, facilitating the ubiquitination of NEMO (IKKγ), leading to IKK complex activation and phosphorylation of IκBα. This releases NF-κB (p65/p50) for nuclear translocation.

-

Proteolytic "Fine-Tuning" (Z-VRPR-FMK Sensitive): MALT1 acts as a paracaspase (arginine-specific cysteine protease). It cleaves negative regulators and signaling components to sustain the immune response.

Mechanism of Inhibition

Z-VRPR-FMK mimics the optimal MALT1 substrate sequence (Val-Arg-Pro-Arg ).

-

Binding: The peptide sequence fits precisely into the MALT1 catalytic pocket.

-

Warhead: The fluoromethyl ketone (FMK) group acts as an electrophilic trap, forming a covalent thioether bond with the catalytic Cysteine-464 residue of MALT1.

-

Outcome: This irreversibly silences the protease activity, preventing the cleavage of substrates that would otherwise terminate the NF-κB signal or drive lymphomagenesis.

Key Substrates Protected by Z-VRPR-FMK

Inhibition of MALT1 by Z-VRPR-FMK prevents the cleavage of the following substrates, thereby dampening NF-κB signaling:

| Substrate | Function of Full-Length Protein | Consequence of MALT1 Cleavage | Effect of Z-VRPR-FMK |

| A20 (TNFAIP3) | Deubiquitinase; negative regulator of NF-κB.[2] | Inactivation/Degradation; sustains NF-κB. | Restores A20 levels , suppressing NF-κB. |

| BCL10 | Adaptor protein in CBM complex. | Promotes adhesion; fine-tunes signaling. | Prevents generation of cleaved BCL10Δ5 . |

| CYLD | Deubiquitinase; negative regulator (removes K63 chains). | Inactivation; promotes signaling. | Stabilizes CYLD , reducing IKK activation. |

| RelB | Non-canonical NF-κB subunit; acts as a suppressor in some contexts. | Degradation; releases canonical dimers. | Stabilizes RelB , inhibiting canonical NF-κB. |

Part 2: Experimental Protocols & Validation

Protocol 1: Assessing MALT1 Inhibition via Western Blot

This protocol validates Z-VRPR-FMK efficacy by monitoring the cleavage of BCL10 or CYLD .

Reagents:

-

Cell Line: ABC-DLBCL (e.g., HBL-1, TMD8) or PMA/Ionomycin-stimulated Jurkat T-cells.

-

Inhibitor: Z-VRPR-FMK (Stock: 10 mM in DMSO).

-

Stimulation: PMA (50 ng/mL) + Ionomycin (1 µM).[1]

Workflow:

-

Seeding: Seed cells at

cells/mL in 6-well plates. -

Pre-treatment: Treat cells with Z-VRPR-FMK (50–75 µM) for 1 hour .[1]

-

Control: DMSO vehicle only.

-

-

Stimulation: Add PMA/Ionomycin and incubate for 30–60 minutes .

-

Note: In ABC-DLBCL lines with chronic signaling, external stimulation may not be required to see basal cleavage.

-

-

Lysis: Wash with PBS and lyse in RIPA buffer + Protease/Phosphatase inhibitors.

-

Immunoblotting:

-

Target: Anti-BCL10 or Anti-CYLD.

-

Observation: Look for the disappearance of the lower molecular weight "cleaved" band in the Z-VRPR-FMK treated lanes compared to the stimulated control.

-

Protocol 2: Differential Viability Assay (ABC vs. GCB)

Z-VRPR-FMK selectively inhibits the growth of "MALT1-addicted" ABC-DLBCL lines.[3]

-

Panel Selection:

-

Seeding: Seed 5,000 cells/well in 96-well plates.

-

Treatment: Treat with a dose-response curve of Z-VRPR-FMK (0, 10, 25, 50, 75, 100 µM ).

-

Incubation: 48 to 72 hours.

-

Readout: ATP-based viability assay (e.g., CellTiter-Glo).

-

Analysis: Calculate IC50. ABC lines typically show IC50 ~20–50 µM, while GCB lines remain unaffected >75 µM.

Part 3: Visualization of Signaling & Workflow

Diagram 1: MALT1 Signaling & Z-VRPR-FMK Blockade

This diagram illustrates the CBM complex, the dual role of MALT1, and the specific intervention point of Z-VRPR-FMK.

Caption: The CBM signalosome activates NF-κB via scaffolding (TRAF6) and protease activity. Z-VRPR-FMK selectively blocks the protease arm, preventing the inactivation of negative regulators like A20 and CYLD.

Diagram 2: Experimental Validation Workflow

A step-by-step logic flow for validating MALT1 inhibition in the lab.

Caption: Standard workflow for validating Z-VRPR-FMK activity. Pre-treatment is essential to allow the inhibitor to permeate the cell and bind the active site before stimulation.

Part 4: Quantitative Data Summary

The following table summarizes the typical inhibitory concentrations and effects observed in literature for Z-VRPR-FMK.

| Parameter | Value / Description | Context |

| Target | MALT1 Paracaspase (Cys464) | Irreversible covalent modification. |

| IC50 (biochemical) | ~1–10 µM | Recombinant MALT1 assays. |

| Effective Dose (Cell) | 50 – 75 µM | Required for intracellular inhibition due to permeability limits. |

| Time to Effect | 1 hour (Pre-treatment) | Necessary for binding prior to pathway activation. |

| Key Readout | Loss of BCL10 cleavage | Western blot band shift (Full length vs. |

| Specificity | High for MALT1 | Does not inhibit Caspase-3, -8, or -9 at effective concentrations. |

References

-

Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation.[5] Nature Immunology. Link

-

Hailfinger, S., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS. Link

-

Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[6] Cancer Cell.[4][6] Link

-

Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20. Nature Immunology. Link

-

Ferch, U., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells. Journal of Experimental Medicine. Link

Sources

- 1. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Lymphomas Through MALT1 Inhibition | Oncotarget [oncotarget.com]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Characterizing the Anti-Proliferative Effects of Val-Arg-Pro-DL-Arg-FMK on B-Cell Lymphoma

Abstract

Diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, is characterized by constitutive activation of the B-cell receptor (BCR) signaling pathway, leading to uncontrolled proliferation and survival. A critical node in this pathway is the paracaspase MALT1, a component of the CARD11-BCL10-MALT1 (CBM) signalosome. This guide provides a comprehensive technical framework for investigating the anti-proliferative and pro-apoptotic effects of Val-Arg-Pro-DL-Arg-FMK (also known as Z-VRPR-FMK), a potent, cell-permeable, and irreversible inhibitor of MALT1. We will delve into the core mechanism of action, present a series of robust, self-validating experimental protocols to assess its efficacy, and discuss the scientific rationale behind key methodological choices. This document is intended to equip researchers with the necessary tools to rigorously evaluate MALT1 inhibition as a therapeutic strategy in B-cell malignancies.

Part 1: The Core Directive: Mechanism of MALT1 Inhibition

The rationale for targeting MALT1 in B-cell lymphoma stems from its central role as a mediator of oncogenic NF-κB signaling.[1][2] Unlike ubiquitous signaling molecules, MALT1's critical function in specific lymphoma subtypes presents a promising therapeutic window.

The Target: MALT1 Paracaspase in the CBM Complex

Upon antigen receptor stimulation, a cascade of events leads to the formation of the CBM complex. Within this complex, MALT1 functions not only as a scaffold but also as a cysteine protease (paracaspase). Its proteolytic activity is essential for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3).[3] The degradation of these regulators unleashes the IKK kinase complex, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB transcription factor (notably the p65/RelA subunit) to translocate to the nucleus and drive the expression of genes critical for cell survival, proliferation, and inflammation, including anti-apoptotic proteins of the Bcl-2 family.[1][4] In ABC-DLBCL, chronic active BCR signaling renders cells dependent on this MALT1-driven NF-κB activity for survival.[3][5]

The Inhibitor: Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK)

Z-VRPR-FMK is a tetrapeptide-based inhibitor designed to specifically target the MALT1 active site.[3][] Its structure features two key components:

-

A peptide sequence (Val-Arg-Pro-Arg): This sequence mimics the substrate recognition motif of MALT1, conferring specificity.[]

-

A fluoromethylketone (FMK) "warhead": This electrophilic group forms an irreversible covalent bond with the catalytic cysteine residue in the MALT1 active site, permanently inactivating the enzyme.[3]

It is crucial to distinguish Z-VRPR-FMK from pan-caspase inhibitors like Z-VAD-FMK. While both utilize an FMK moiety, Z-VAD-FMK broadly targets apoptotic caspases, thereby blocking programmed cell death.[7][8] In contrast, Z-VRPR-FMK specifically targets the MALT1 paracaspase, and by inhibiting the pro-survival NF-κB pathway, it promotes apoptosis in dependent cancer cells.[3]

Signaling Pathway Interruption

The therapeutic action of Z-VRPR-FMK is predicated on the precise interruption of the oncogenic signal flow. By inactivating MALT1, the inhibitor prevents the degradation of A20, thereby maintaining the suppression of the IKK complex. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of its target survival genes is attenuated. This loss of pro-survival signaling tips the cellular balance towards apoptosis, leading to the death of the malignant B-cell.

Part 2: Scientific Integrity: A Framework for Efficacy Assessment

A rigorous evaluation of Z-VRPR-FMK requires a multi-faceted approach, grounded in sound experimental design and self-validating protocols.

Expertise & Experience: The Rationale Behind Experimental Choices

-

Cell Line Selection: The choice of a cellular model is paramount. ABC-DLBCL cell lines, such as OCI-LY10, are known to harbor mutations that lead to chronic BCR pathway activation and are thus highly dependent on MALT1-NF-κB signaling.[3] These serve as an excellent model for inhibitor sensitivity. In contrast, many germinal center B-cell-like (GCB) DLBCL cell lines lack this dependency and can serve as negative controls to demonstrate specificity.

-

Dose-Response and Time-Course: A single dose at a single time point is insufficient. A dose-response study (e.g., 0.1 to 100 µM) is essential to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. Time-course experiments (e.g., 12, 24, 48, 72 hours) are necessary to understand the kinetics of the cellular response, distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) effects.

Trustworthiness: The Imperative of Self-Validating Systems

Every protocol must be designed to validate itself through the inclusion of appropriate controls.

-

Vehicle Control: The solvent used to dissolve Z-VRPR-FMK (typically DMSO) must be added to control cells at the same final concentration used for the highest drug dose. This ensures that any observed effects are due to the compound itself and not the vehicle.

-

Positive Controls: For functional assays, a known inducer of the measured effect should be used. For example, when measuring apoptosis, a compound like etoposide can serve as a positive control to ensure the assay system is working correctly.[9][10]

-

Negative Controls: As mentioned, using a non-responsive cell line (like a GCB-DLBCL line) can serve as a biological negative control to demonstrate the on-target dependency of the observed effect.

-

Loading Controls: For biochemical assays like Western blotting, a loading control (e.g., GAPDH, β-Actin) is non-negotiable. It confirms that equal amounts of protein were loaded in each lane, allowing for valid comparisons of target protein levels between treated and untreated samples.

Part 3: Visualization & Methodology: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments.

Workflow Overview: From Treatment to Mechanistic Insight

Protocol 1: Cell Culture & Treatment

-

Cell Line Culture: Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Z-VRPR-FMK (MW: 676.79 g/mol ) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: The day before treatment, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry/Western blot) at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 1 x 10⁴ cells/well for a 96-well plate).[11]

-

Treatment: Thaw an aliquot of the Z-VRPR-FMK stock solution. Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (typically ≤ 0.5%).

-

Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (CCK-8 Assay)

This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a colored formazan product.

-

Reagent Preparation: Prepare reagents according to the Cell Counting Kit-8 (CCK-8) manufacturer's instructions.

-

Assay Execution: Following the treatment incubation period (from Protocol 1), add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell density and type.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium + CCK-8 only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Table 1: Representative Z-VRPR-FMK Viability Data in OCI-LY10 Cells (48h)

| Concentration (µM) | Mean Absorbance (450 nm) | Std. Deviation | % Viability |

|---|---|---|---|

| 0 (Vehicle) | 1.852 | 0.098 | 100.0% |

| 1 | 1.761 | 0.105 | 95.1% |

| 5 | 1.352 | 0.081 | 73.0% |

| 10 | 0.944 | 0.065 | 51.0% |

| 25 | 0.417 | 0.033 | 22.5% |

| 50 | 0.167 | 0.021 | 9.0% |

| 100 | 0.102 | 0.015 | 5.5% |

| Calculated IC50 | | | ~9.8 µM |

Protocol 3: Apoptosis Quantification (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Harvesting: After treatment (e.g., for 24 hours in 6-well plates), collect cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[11]

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Viable cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Table 2: Representative Apoptosis Data in OCI-LY10 Cells (24h)

| Concentration (µM) | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic (AnnV+/PI+) |

|---|---|---|---|

| 0 (Vehicle) | 94.1% | 3.5% | 2.4% |

| 10 | 75.3% | 18.2% | 6.5% |

| 25 | 41.6% | 40.5% | 17.9% |

Protocol 4: Mechanistic Validation (Western Blot)

This protocol confirms target engagement by analyzing key proteins in the signaling pathway.

-

Lysate Preparation: After treatment, harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-NF-κB p65 (Ser536)

-

Anti-total NF-κB p65

-

Anti-cleaved PARP

-

Anti-cleaved Caspase-3

-

Anti-Bcl-2

-

Anti-β-Actin or Anti-GAPDH (loading control)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Interpretation: Expect to see a dose-dependent decrease in phosphorylated p65 and Bcl-2, and a corresponding increase in cleaved PARP and cleaved Caspase-3 in Z-VRPR-FMK treated samples compared to the vehicle control. Total p65 and the loading control should remain unchanged.

Conclusion and Future Perspectives

This guide outlines a robust, multi-pronged strategy to characterize the effects of the MALT1 inhibitor Z-VRPR-FMK on B-cell lymphoma. The presented methodologies, from initial viability screening to detailed mechanistic validation, provide a clear path for generating high-quality, trustworthy data. By demonstrating that Z-VRPR-FMK can effectively inhibit the pro-survival NF-κB pathway and induce apoptosis in dependent cell lines, researchers can build a strong preclinical rationale for its further development.

Future studies should extend these findings into in vivo settings using xenograft models to assess therapeutic efficacy, pharmacokinetics, and tolerability.[3] Furthermore, exploring rational combinations with other targeted agents or standard-of-care chemotherapy could reveal synergistic interactions that may overcome intrinsic or acquired resistance, ultimately paving the way for novel therapeutic options for patients with B-cell lymphomas.

References

-

van Delft, F. A., et al. (2002). Apoptosis in B-cell lymphomas and reactive lymphoid tissues always involves activation of caspase 3 as determined by a new in situ detection method. The Journal of Pathology. Available at: [Link]

-

Kaji, T., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. Oncology Letters. Available at: [Link]

-

Ahmad, A., et al. (2021). B Cell Lymphoma 2 and Cancer Therapy. Encyclopedia MDPI. Available at: [Link]

-

Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology. Available at: [Link]

-

Al-Atrash, G., et al. (2022). Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma. Cancers. Available at: [Link]

-

Krysov, S. V., et al. (2023). Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. International Journal of Molecular Sciences. Available at: [Link]

-

JoVE. (2023). The Intrinsic Apoptotic Pathway. Journal of Visualized Experiments. Available at: [Link]

-

Pozarowski, P., et al. (2008). Rapid quantification of cell viability and apoptosis in B-cell lymphoma cultures using cyanine SYTO probes. PubMed. Available at: [Link]

-

Spriano, F., et al. (2021). Main pathways involved in the proliferation and survival of DLBCL lymphoma and their potential inhibitors. ResearchGate. Available at: [Link]

-

de Wijn, R., et al. (2007). Inhibition of the Intrinsic Apoptosis Pathway Downstream of Caspase-9 Activation Causes Chemotherapy Resistance in Diffuse Large B-Cell Lymphoma. Clinical Cancer Research. Available at: [Link]

-

Schwickart, M., et al. (2005). Immunohistochemical profiling of caspase signaling pathways predicts clinical response to chemotherapy in primary nodal diffuse large B-cell lymphomas. Blood. Available at: [Link]

-

Su, Y., et al. (2021). Bafilomycin A1 induces caspase-dependent apoptosis and inhibits autophagy flux in diffuse large B cell lymphoma. Preprints.org. Available at: [Link]

-

Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. NCR. Available at: [Link]

-

Lee, Y. J., et al. (2019). Pan-caspase Inhibitors Induce Necroptosis via ROS-mediated Activation of Mixed Lineage Kinase Domain-Like Protein and p38 in Classically Activated Macrophages. Nitric Oxide. Available at: [Link]

-

Al-Harbi, S., et al. (2023). Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies. Cancers. Available at: [Link]

-

Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Available at: [Link]

-

Phelan, J. D., et al. (2022). Advances in Understanding of Metabolism of B-Cell Lymphoma: Implications for Therapy. Cancers. Available at: [Link]

-

Wang, M., et al. (2021). Development of molecular intervention strategies for B-cell lymphoma. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

Egle, A., et al. (2004). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma. Available at: [Link]

-

Pozarowski, P., et al. (2008). Rapid Quantification of Cell Viability and Apoptosis in B-Cell Lymphoma Cultures Using Cyanine SYTO Probes. Springer Nature Experiments. Available at: [Link]

-

Kaji, T., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. Spandidos Publications. Available at: [Link]

-

Newbold, M. J., et al. (2008). Analysis of the apoptotic and therapeutic activities of histone deacetylase inhibitors by using a mouse model of B cell lymphoma. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Rinaldi, A., et al. (2014). Cell viability assays on BL and DLBCL cell-lines. ResearchGate. Available at: [Link]

-

Jia, L., et al. (2020). TEOA Inhibits Proliferation and Induces DNA Damage of Diffuse Large B-Cell Lymphoma Cells Through Activation of the ROS-Dependent p38 MAPK Signaling Pathway. Frontiers in Oncology. Available at: [Link]

-

Klaus, G. G. (2003). Proliferative assays for B cell function. Current Protocols in Immunology. Available at: [Link]

-

Vivia Biotech. B-Cell Proliferation Assay. Vivia Biotech. Available at: [Link]

-

Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Drug Discovery World. Available at: [Link]

-

Virginia Commonwealth University. (2020). Investigating BCL-2 Family Regulated Apoptosis in B-Cell Lymphoma. VCU Scholars Compass. Available at: [Link]

-

British Society for Immunology. Proliferation assay. immunology.org. Available at: [Link]

-

PubChem. Val-Arg-Pro-DL-Arg-Fluoromethylketone. PubChem. Available at: [Link]

-

Agilent Technologies. Manual: Cell Proliferation Assay Kit. Agilent. Available at: [Link]

-

Kim, H. J., et al. (2020). Rationale behind using valproic acid for Non-Hodgkin lymphoma: a biomolecular perspective. Blood Research. Available at: [Link]

-

Bah, A., et al. (2012). Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors. PLoS ONE. Available at: [Link]

Sources

- 1. Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. pnas.org [pnas.org]

- 11. ijbs.com [ijbs.com]

Targeting the Paracaspase MALT1: A Technical Deep Dive into Z-VRPR-FMK

Topic: Z-VRPR-FMK Target Specificity and Biological Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor designed to target MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .[1][2][3] Unlike canonical caspases that cleave after aspartate residues, MALT1 is a paracaspase with arginine-specific proteolytic activity.[4] Z-VRPR-FMK utilizes a tetrapeptide recognition sequence (Val-Arg-Pro-Arg) coupled to a fluoromethylketone (FMK) warhead to covalently bind the active site cysteine (C464) of MALT1.

This guide analyzes the compound’s mechanism, validates its specificity profile against off-target proteases, and details protocols for assessing its biological activity in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) models.

Molecular Mechanism and Target Engagement

Chemical Architecture

-

Sequence: Z-Val-Arg-Pro-Arg-FMK

-

Warhead: Fluoromethylketone (FMK). This electrophilic group acts as a suicide substrate.

-

Recognition Motif: The VRPR sequence mimics the P4-P1 substrate specificity of MALT1, distinct from the DEVD or IETD motifs recognized by Caspase-3 and Caspase-8, respectively.

Mechanism of Action (MoA)

Upon binding to the MALT1 catalytic pocket, the FMK group undergoes nucleophilic attack by the thiolate anion of the conserved catalytic cysteine (Cys464 ). This results in the formation of a stable thioether adduct, irreversibly inactivating the protease.

Pathway Impact: MALT1 is the effector component of the CBM complex (CARMA1-BCL10-MALT1).[4][5] Its protease activity is required to cleave negative regulators of NF-κB, specifically A20 (TNFAIP3) and RelB , and to process BCL10 for optimal signaling. Inhibition by Z-VRPR-FMK prevents these cleavage events, sustaining the "brakes" on the NF-κB pathway and driving ABC-DLBCL cells into G0/G1 arrest or apoptosis.[1]

Target Specificity: The Arginine vs. Aspartate Distinction

A critical technical challenge in using peptide-FMK inhibitors is avoiding cross-reactivity with other cysteine proteases. Z-VRPR-FMK achieves high specificity through P1 residue selection.

Biochemical Selectivity Profile

The primary determinant of Z-VRPR-FMK specificity is the P1 Arginine .

-

Caspases (3, 7, 8, 9): Strictly require Aspartate (D) at the P1 position.

-

MALT1: Strictly requires Arginine (R) at the P1 position.

Quantitative Specificity Data:

| Target Protease | IC50 / Ki | Interaction Type | Biological Consequence |

| MALT1 (Human) | Ki: ~0.14 µM | Irreversible Covalent | Inhibition of NF-κB; Cytotoxicity in ABC-DLBCL |

| Caspase-3 | > 100 µM | Negligible | None at therapeutic doses |

| Caspase-8 | > 100 µM | Negligible | None at therapeutic doses |

| Metacaspase (AtmC9) | Active | Covalent | N/A (Plant/Fungal relevance) |

Functional Specificity Control (The "ABC vs. GCB" Test)

In cellular models, specificity is validated by differential toxicity.

-

ABC-DLBCL (e.g., OCI-Ly3, HBL-1): Dependent on constitutive MALT1 activity. Treatment with Z-VRPR-FMK (25–50 µM) induces widespread apoptosis.

-

GCB-DLBCL (e.g., SUDHL-4, BJAB): MALT1-independent. Treatment with Z-VRPR-FMK at identical concentrations shows no significant cytotoxicity .

-

Interpretation: If Z-VRPR-FMK had significant off-target activity against housekeeping caspases (like Caspase-3), it would induce apoptosis in both subtypes. The survival of GCB-DLBCL cells serves as a robust negative control for off-target toxicity.

Biological Activity and Signaling Pathways[6][7][8][9]

Signaling Diagram (MALT1-NF-κB Axis)

The following diagram illustrates the CBM complex signaling cascade and the specific intervention point of Z-VRPR-FMK.

Caption: Z-VRPR-FMK blocks the proteolytic function of MALT1, preventing the cleavage of negative regulators like A20, thereby suppressing NF-κB-driven survival signals.[6]

Key Biological Readouts

-

BCL10 Cleavage: MALT1 cleaves BCL10 at Arg228. Z-VRPR-FMK treatment results in the disappearance of the cleaved BCL10 fragment and accumulation of full-length BCL10.

-

A20 Stabilization: MALT1 cleaves A20 to sustain NF-κB signaling. Inhibition stabilizes full-length A20, re-establishing the negative feedback loop.

-

Decreased Cytokine Production: Significant reduction in IL-6 and IL-10 secretion.

Experimental Protocols

Protocol A: Cellular Target Engagement (BCL10 Cleavage Assay)

Objective: Confirm intracellular inhibition of MALT1 protease activity by Z-VRPR-FMK via Western Blot.

Reagents:

-

ABC-DLBCL cell line (e.g., OCI-Ly3 or HBL-1).[7]

-

Z-VRPR-FMK (dissolved in DMSO, 50 mM stock).

-

Anti-BCL10 antibody (C-terminal epitope).

Workflow:

-

Seeding: Seed OCI-Ly3 cells at

cells/mL in 6-well plates. -

Treatment:

-

Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

-

Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors (exclude caspase inhibitors like PMSF if assessing downstream apoptosis, but essential here is to stop degradation).

-

Western Blot:

-

Load 30 µg protein per lane.

-

Blot for BCL10.[3]

-

Result: Vehicle lanes will show a doublet (Full length ~32kDa + Cleaved fragment). Z-VRPR-FMK lanes should show only the full-length band, indicating 100% inhibition of cleavage.

-

Protocol B: Fluorogenic MALT1 Activity Assay (Biochemical)

Objective: Determine IC50 of Z-VRPR-FMK in a cell-free system.

Reagents:

-

Recombinant human MALT1 (catalytic domain).

-

Substrate: Ac-LRSR-AMC (Fluorogenic).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is critical to induce MALT1 dimerization/activation).

Workflow:

-

Preparation: Dilute MALT1 enzyme to 10-20 nM in Assay Buffer.

-

Inhibitor Addition: Add serial dilutions of Z-VRPR-FMK (0.1 nM to 10 µM). Incubate for 30 minutes at 30°C to allow covalent modification.

-

Substrate Initiation: Add Ac-LRSR-AMC (final conc. 50 µM).

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor] to derive IC50.

References

-

Ferch, U. et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells." Journal of Experimental Medicine. Link

-

Hailfinger, S. et al. (2009). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences (PNAS). Link

-

Rebeaud, F. et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[8] Nature Immunology. Link

-

Hachmann, J. & Salvesen, G.S. (2016). "The paracaspase MALT1: biology, structure, and inhibition." Biochimie. Link

-

Fontan, L. et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-VRPR-FMK | CAS 1217481-41-8 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pnas.org [pnas.org]

- 4. Peptide-based covalent inhibitors of MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Technical Comparison of Peptide-Based Inhibitors: Z-VRPR-FMK vs. Z-VAD-FMK

Executive Summary

Z-VAD-FMK and Z-VRPR-FMK are both peptide-mimetic fluoromethylketone (FMK) inhibitors used to arrest specific proteolytic pathways, yet they occupy diametrically opposed roles in cell signaling research.

-

Z-VAD-FMK is a pan-caspase inhibitor (the "Sledgehammer").[1] It is the gold standard for blocking apoptosis but carries a critical, often overlooked risk: the induction of necroptosis via Caspase-8 blockade.

-

Z-VRPR-FMK is a MALT1-specific inhibitor (the "Scalpel"). It targets the paracaspase activity of the CBM signalosome, selectively dampening NF-κB signaling in lymphocytes and lymphomas without broadly affecting apoptotic machinery.

This guide details the structural basis, mechanistic divergence, and experimental protocols for utilizing these tools with precision.

Part 1: Chemical & Structural Analysis

Both compounds utilize the Fluoromethylketone (FMK) warhead.[2] This electrophilic group acts as a suicide substrate, forming an irreversible covalent thiomethyl ether bond with the catalytic cysteine residue of the target protease. The specificity lies entirely in the peptide sequence attached to the warhead.

Z-VAD-FMK (Pan-Caspase)[1][3][4][5][6][7]

-

Sequence: Z-Val-Ala-Asp(OMe)-FMK[3]

-

Target Recognition: The Aspartate (Asp/D) residue at the P1 position is the universal recognition motif for caspases, which cleave after aspartic acid.

-

Scope: Inhibits Caspases 1, 3, 4, 5, 7, 8, 9, and 10.[4]

-

Permeability: The O-methylation (OMe) of the aspartate side chain enhances cell permeability by neutralizing the negative charge.

Z-VRPR-FMK (MALT1 Specific)

-

Sequence: Z-Val-Arg-Pro-Arg-FMK[5]

-

Target Recognition: The Arginine (Arg/R) at P1 and Proline (Pro/P) at P2 are critical. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase (metacaspase family) that cleaves after Arginine, not Aspartate.

-

Scope: Highly selective for MALT1; does not inhibit caspases.

-

Permeability: The presence of two positively charged Arginine residues reduces membrane permeability compared to Z-VAD, often necessitating higher working concentrations (50–100 µM) or longer incubation times.

Part 2: Mechanistic Deep Dive & Signaling Pathways

Z-VAD-FMK: The Apoptosis-Necroptosis Switch

Researchers often use Z-VAD-FMK to prove cell death is apoptotic. However, inhibiting Caspase-8 removes the "brake" on the RIPK1/RIPK3 necrosome, potentially switching the cell from silent apoptosis to inflammatory necroptosis.

Figure 1: Z-VAD-FMK blocks Caspase-8, preventing apoptosis but inadvertently stabilizing the RIPK1/3 necrosome, triggering necroptosis.

Z-VRPR-FMK: The CBM Complex & NF-κB

In activated B-cells (especially ABC-DLBCL), the B-cell receptor (BCR) signals through the CBM complex (CARMA1-BCL10-MALT1). MALT1 acts as a protease to cleave negative regulators (like A20 and RelB), keeping the NF-κB pathway chronically active. Z-VRPR-FMK severs this loop.

Figure 2: Z-VRPR-FMK inhibits MALT1 protease activity, preserving negative regulators (A20, RelB) and silencing aberrant NF-κB signaling.

Part 3: Experimental Protocols & Best Practices

Reconstitution and Storage

Both inhibitors are hydrophobic peptides. Proper handling is essential to prevent precipitation.

-

Solvent: High-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: Prepare 20 mM (Z-VAD) or 10 mM (Z-VRPR) stocks.

-

Aliquoting: Critical. Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 10-20 µL) and store at -20°C (short term) or -80°C (long term).

-

Desiccation: Store vials in a desiccator; moisture hydrolyzes the FMK group.

Dosing & Application Guide

| Feature | Z-VAD-FMK Protocol | Z-VRPR-FMK Protocol |

| Typical Working Conc. | 20 – 50 µM | 50 – 100 µM (Due to lower permeability) |

| Pre-Incubation | 30–60 mins before inducing apoptosis. | 1–2 hours before stimulating BCR/PMA. |

| Duration | Short-term (4–24 hours). Long-term risks toxicity. | Medium-term (24–48 hours) for proliferation assays. |

| Control | Z-FA-FMK (Negative control peptide). | Z-FA-FMK or inactive MALT1 mutant lines. |

| Key Readout | Prevention of PARP cleavage; Lack of Annexin V staining. | Intact full-length RelB or A20 (Western Blot). |

Validated Assay Workflows

A. Confirming MALT1 Inhibition (Z-VRPR-FMK)

-

Objective: Verify Z-VRPR-FMK is hitting its target in DLBCL cells (e.g., OCI-Ly3).

-

Step 1: Seed cells at

cells/mL. -

Step 2: Treat with 75 µM Z-VRPR-FMK for 2 hours.

-

Step 3: Stimulate with PMA/Ionomycin (to force CBM assembly) for 30–60 mins.

-

Step 4: Lyse cells in RIPA buffer with protease inhibitors (exclude FMK inhibitors in lysis buffer).

-

Step 5: Western Blot for Bcl-10 (cleavage product) or RelB .

-

Result: Vehicle cells show a lower molecular weight cleavage band. Z-VRPR treated cells show only the full-length protein.

-

B. Distinguishing Apoptosis vs. Necroptosis (Z-VAD-FMK)

-

Objective: Determine if cell death is Caspase-dependent.

-

Step 1: Treat cells with death stimulus (e.g., TNF-α + Cycloheximide).

-

Step 2: Condition A: Stimulus only. Condition B: Stimulus + 20 µM Z-VAD-FMK .

-

Step 3: Measure viability (ATP or PI staining) at 12h.

-

Analysis:

-

If Z-VAD rescues viability

Apoptosis . -

If Z-VAD accelerates death or has no effect

Suspect Necroptosis . -

Validation: Add Necrostatin-1 (RIPK1 inhibitor). If Nec-1 + Z-VAD rescues cells, it is confirmed Necroptosis.[6]

-

Part 4: Troubleshooting & Limitations

-

Off-Target Effects (Z-VAD): High concentrations (>50 µM) of Z-VAD-FMK can inhibit non-caspase proteases like Cathepsin B and Calpain. Always perform a titration curve.

-

Solubility Issues (Z-VRPR): If precipitation occurs in media, dilute the DMSO stock 1:10 in media before adding to the bulk culture, ensuring rapid mixing.

-

Necroptosis Artifacts: If Z-VAD-FMK treatment kills your control cells, your cell line may have high basal RIPK3 levels. You must co-treat with Necrostatin-1.

References

-

Mechanism of MALT1 Inhibition: Hachmann, J., & Salvesen, G. S. (2016). The paracaspase MALT1: biology, pathology, and targeting. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics. Link

-

Z-VRPR-FMK Specificity: Fontan, L., et al. (2012).[7] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[7] Cancer Cell.[7] Link

-

Z-VAD-FMK and Necroptosis: Vandenabeele, P., et al. (2010). Shifting the balance: the switch between apoptosis and necrosis. Current Opinion in Cell Biology. Link

-

MALT1 Substrate Identification: Coornaert, B., et al. (2008). T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20. Nature Immunology. Link

-

Peptide Inhibitor Protocols: McStay, G. P., et al. (2008). Salvesen GS. Methods for measuring caspase activation and inhibition.[4] Cold Spring Harbor Protocols. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peptide-based covalent inhibitors of MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Inhibitor Z-VAD-FMK [promega.com.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

Val-Arg-Pro-DL-Arg-Fluoromethylketone structure and molecular weight

[1][2]

Executive Summary

Val-Arg-Pro-DL-Arg-Fluoromethylketone is a cell-permeable, irreversible inhibitor targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) , a paracaspase essential for NF-κB activation in lymphocytes.[1]

The compound functions as a substrate mimetic.[1] Its peptide sequence (Val-Arg-Pro-Arg ) corresponds to the P4-P1 recognition site of the natural MALT1 substrate, BCL10 .[1] The fluoromethylketone (FMK) moiety acts as an electrophilic warhead, forming a covalent thioether bond with the active site cysteine of the protease, thereby permanently disabling its catalytic function.[1]

Note on Nomenclature: While the core peptide sequence is Val-Arg-Pro-Arg, the reagent is almost exclusively supplied with an N-terminal Benzyloxycarbonyl (Z) group to enhance cellular uptake and stability.[1] Consequently, this guide refers to the compound as Z-VRPR-FMK to align with experimental reality.

Chemical Architecture & Physicochemical Properties[1][3][4]

The efficacy of Z-VRPR-FMK relies on its tripartite structure: the N-terminal cap (lipophilicity), the tetrapeptide backbone (specificity), and the C-terminal warhead (reactivity).[1]

Structural Specifications

| Property | Data |

| Common Name | Z-VRPR-FMK |

| Full Chemical Name | Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone |

| Target Protease | MALT1 (Paracaspase) |

| Chemical Formula | C₃₁H₄₉FN₁₀O₆ (Free Base) |

| Molecular Weight | 676.78 g/mol (Free Base) |

| Salt Forms | Often supplied as TFA salt (MW ~790–818 g/mol depending on stoichiometry) |

| CAS Number | 1381885-28-4 (Free Base); 1926163-57-6 (Salt/Isomer) |

| Solubility | DMSO (>10 mM); Water (Low, <1 mg/mL) |

| Appearance | White to off-white lyophilized powder |

Structural Diagram (Connectivity)

The following diagram illustrates the logical connectivity of the molecule, highlighting the functional roles of each segment.

Figure 1: Structural connectivity of Z-VRPR-FMK.[1][] The Z-group facilitates entry into the cell, the VRPR sequence docks into the MALT1 active site, and the FMK group executes the irreversible inhibition.

Mechanism of Action: Irreversible Alkylation

Z-VRPR-FMK distinguishes itself from reversible competitive inhibitors by forming a permanent covalent bond with the enzyme.[1]

-

Recognition: The VRPR motif binds to the substrate-binding pocket of MALT1.[1] The P1 Arginine is critical, as MALT1 has a high specificity for cleaving after Arginine residues (unlike Caspases which prefer Aspartate).[1]

-

Stereochemistry (DL-Arg): The inclusion of DL-Arg at the P1 position implies a racemic mixture.[1] The L-Arg isomer is the biologically active component that fits the MALT1 stereochemical requirements. The D-isomer is generally inactive but inert.[1]

-

Alkylation: The fluorine atom in the fluoromethylketone group is a good leaving group.[1] When the catalytic Cysteine (Cys464) of MALT1 attacks the ketone carbonyl, the resulting intermediate facilitates the displacement of the fluoride ion, forming a stable thioether adduct.

Pathway Diagram: MALT1 Inhibition

Figure 2: Mechanism of Action.[1] Z-VRPR-FMK intercepts MALT1, preventing the cleavage of BCL10 and A20, thereby silencing the downstream NF-κB signaling pathway.

Experimental Protocols

Reconstitution and Storage

Proper handling is critical due to the hygroscopic nature of the peptide and the hydrolytic susceptibility of the FMK group.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1]

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Calculation: To prepare 100 μL of 10 mM stock, dissolve 0.677 mg of Z-VRPR-FMK (Free base MW 676.[1]8) in 100 μL DMSO. Note: Adjust calculation if using the TFA salt form (MW ~818).

-

-

Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C . Avoid freeze-thaw cycles.[1][3]

In Vitro MALT1 Activity Assay

This protocol validates the inhibitory capacity of Z-VRPR-FMK using a fluorogenic substrate (e.g., Ac-LRSR-AMC ).[1]

Materials:

-

Recombinant MALT1 enzyme.[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate stabilizes MALT1 high-activity conformation).[1]

-

Substrate: Ac-LRSR-AMC (Fluorogenic).[1]

Workflow:

-

Pre-incubation: Dilute Z-VRPR-FMK in Assay Buffer (range: 0.1 nM to 10 μM).[1] Incubate with recombinant MALT1 (e.g., 10-50 nM) for 30 minutes at 30°C . This allows the irreversible covalent bond to form.[1]

-

Substrate Addition: Add Ac-LRSR-AMC (final concentration 50 μM).

-

Measurement: Monitor fluorescence intensity (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes.

-

Analysis: Plot the slope of fluorescence (RFU/min) against inhibitor concentration to determine IC50.[1] Note: For irreversible inhibitors, k_inact/K_I is a more accurate metric than IC50, which is time-dependent.

References

-

PubChem. (2024).[1] Compound Summary: Z-Val-Arg-Pro-DL-Arg-fluoromethylketone.[1][][5][3][7] Retrieved from [Link]

-

Fontan, L., et al. (2012).[1] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[1][4] Cancer Cell.[1][4] (Demonstrates the biological application of Z-VRPR-FMK).

Sources

- 1. Val-Arg-Pro-DL-Arg-Fluoromethylketone | C31H49FN10O6 | CID 121513849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzo Life Sciences Z-VRPR-FMK (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Z-VRPR-FMK | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: MALT1 Protease Inhibition by Peptide Fluoromethylketones

This guide serves as an in-depth technical resource for researchers investigating the proteolytic activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) and its inhibition using peptide fluoromethylketones (FMKs), specifically focusing on the gold-standard tool compound Z-VRPR-FMK .

Executive Summary & Therapeutic Rationale

MALT1 is a unique paracaspase that functions as both a scaffold and an arginine-specific cysteine protease within the CBM (CARMA1-BCL10-MALT1) signalosome.[1] In activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), constitutive MALT1 protease activity drives NF-

Peptide fluoromethylketones (FMKs), particularly Z-VRPR-FMK , act as irreversible, active-site directed inhibitors. Unlike reversible small molecules, FMKs covalently modify the catalytic cysteine (Cys464), providing a robust tool for validating MALT1 as a therapeutic target. However, their utility is governed by strict structural requirements and specific assay conditions (e.g., kosmotropic activation) that differ significantly from standard caspase protocols.

Mechanism of Action: The "Warhead" and the "Address"

The inhibition of MALT1 by Z-VRPR-FMK relies on a two-component molecular design: the peptide sequence (the address) and the fluoromethylketone (the warhead).[1]

Structural Specificity (The Address)

Unlike caspases, which cleave after Aspartate (Asp), MALT1 is an arginine-specific protease.[2]

-

P1 Position (Arginine): The S1 pocket of MALT1 is highly acidic, interacting with the positively charged guanidinium group of the P1 Arginine in the inhibitor.

-

Sequence (VRPR): The tetrapeptide Val-Arg-Pro-Arg (VRPR) mimics the optimal substrate cleavage site found in BCL10. The Proline at P2 is critical for positioning the scissile bond in the active site.

Covalent Modification (The Warhead)

The fluoromethylketone (FMK) group acts as an electrophilic trap.

-

Binding: The peptide moiety guides the inhibitor into the catalytic cleft.

-

Thiohemiketal Formation: The catalytic thiol of Cys464 attacks the carbonyl carbon of the ketone.

-

Alkylation (Irreversible): The resulting intermediate undergoes a rearrangement where the fluoride acts as a leaving group, leading to the formation of a stable thioether bond. This permanently inactivates the enzyme.

Pathway Visualization

The following diagram illustrates the critical role of MALT1 protease activity in the NF-

Caption: MALT1 acts downstream of CBM assembly. Z-VRPR-FMK covalently binds the active MALT1 dimer, preventing substrate cleavage and blocking NF-κB activation.

Experimental Protocols: Validated Workflows

In Vitro Fluorogenic Activity Assay

Critical Insight (The Citrate Switch): Recombinant MALT1 is essentially inactive in standard physiological buffers because it exists as a monomer. To measure inhibition in vitro, you must induce dimerization using a kosmotropic salt (e.g., Sodium Citrate). Failure to include citrate is the most common cause of assay failure.

Materials

-

Enzyme: Recombinant human MALT1 (full length or paracaspase domain).

-

Substrate: Ac-LRSR-AMC (Fluorogenic).[4]

. -

Inhibitor: Z-VRPR-FMK (dissolved in DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.8 M Sodium Citrate , 1 mM EDTA, 10 mM DTT.[5]

Protocol Steps

-

Preparation: Dilute MALT1 to 2x final concentration (e.g., 20-50 nM) in Assay Buffer.

-

Inhibitor Incubation: Add Z-VRPR-FMK (varying concentrations) to the MALT1 solution.

-

Note: Since FMKs are irreversible, potency is time-dependent. Pre-incubate for 30 minutes at 30°C to allow covalent bond formation.

-

-

Substrate Addition: Add Ac-LRSR-AMC (final conc. 20-50 µM) to initiate the reaction (if not fully inhibited).

-

Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Determine the initial velocity (

) or residual activity. For irreversible inhibitors, calculating

Cell-Based Inhibition (Western Blot)

Critical Insight (Permeability): Z-VRPR-FMK is a large, charged tetrapeptide. It has poor membrane permeability compared to small molecules. While biochemical